molecular formula C15H19NO6 B2603017 3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid CAS No. 2470439-31-5

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

Cat. No.: B2603017
CAS No.: 2470439-31-5
M. Wt: 309.318
InChI Key: DNBMPKWAUGXJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclobutane ring substituted with methoxy groups and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclobutanone. This intermediate is then reacted with phenylmethoxycarbonyl chloride and ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield carbonyl compounds, while reduction would produce alcohols.

Scientific Research Applications

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is unique due to its combination of functional groups, which provide a distinct set of chemical properties and potential applications. The presence of both methoxy and phenylmethoxycarbonylamino groups allows for diverse chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

3,3-dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-20-15(21-2)9-14(10-15,12(17)18)16-13(19)22-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBMPKWAUGXJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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